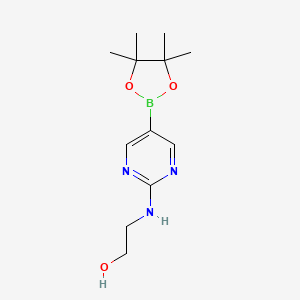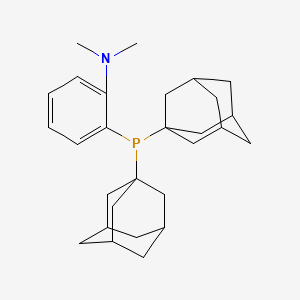
4-Fluoro-3',5'-dimethylbiphenyl-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3’,5’-dimethylbiphenyl-3-amine is an organic compound with the molecular formula C14H14FN It is a derivative of biphenyl, where the biphenyl core is substituted with a fluorine atom at the 4-position and two methyl groups at the 3’ and 5’ positions, along with an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3’,5’-dimethylbiphenyl-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with commercially available biphenyl derivatives.
Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methylation: The methyl groups at the 3’ and 5’ positions can be introduced via Friedel-Crafts alkylation using methylating agents like methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The amine group at the 3-position can be introduced through nucleophilic substitution reactions using ammonia or amine derivatives under suitable conditions.
Industrial Production Methods
Industrial production of 4-Fluoro-3’,5’-dimethylbiphenyl-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3’,5’-dimethylbiphenyl-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-Fluoro-3’,5’-dimethylbiphenyl-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-Fluoro-3’,5’-dimethylbiphenyl-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and amine group can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3’,5’-dimethylbiphenyl: Lacks the amine group, which may result in different chemical reactivity and biological activity.
3,5-Dimethylbiphenyl-3-amine: Lacks the fluorine atom, which can affect its electronic properties and interactions with molecular targets.
4-Fluoro-3-aminobiphenyl: Lacks the methyl groups, which can influence its steric properties and reactivity.
Uniqueness
4-Fluoro-3’,5’-dimethylbiphenyl-3-amine is unique due to the combination of fluorine, methyl, and amine substituents on the biphenyl core. This unique substitution pattern can result in distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-(3,5-dimethylphenyl)-2-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-9-5-10(2)7-12(6-9)11-3-4-13(15)14(16)8-11/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUAHYYCUCJVSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)F)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B572826.png)

![4-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B572829.png)
![2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572830.png)








![5-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572847.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B572849.png)
